4-(2,6-Dimethylphenyl)piperidine
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Overview
Description
4-(2,6-Dimethylphenyl)piperidine is an organic compound that belongs to the class of piperidines, which are six-membered heterocyclic compounds containing one nitrogen atom This compound is characterized by the presence of a 2,6-dimethylphenyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,6-Dimethylphenyl)piperidine typically involves the reaction of 2,6-dimethylphenylamine with piperidine under specific conditions. One common method includes the use of a solvent such as toluene and a catalyst to facilitate the reaction. The mixture is heated to a specific temperature to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. For instance, continuous flow reactions and the use of advanced catalysts can enhance the yield and purity of the compound. The process may also include steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4-(2,6-Dimethylphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidines or phenyl derivatives.
Scientific Research Applications
4-(2,6-Dimethylphenyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including its role as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anesthetics and analgesics.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethylphenyl)piperidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act on certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Bupivacaine: A local anesthetic that shares structural similarities with 4-(2,6-Dimethylphenyl)piperidine.
Levobupivacaine: An enantiomer of bupivacaine with similar anesthetic properties.
Desbutylbupivacaine: A metabolite of bupivacaine formed through oxidative dealkylation.
Uniqueness: this compound is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(2,6-dimethylphenyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10-4-3-5-11(2)13(10)12-6-8-14-9-7-12/h3-5,12,14H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKWOMMTLVZDGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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